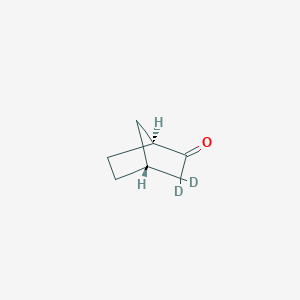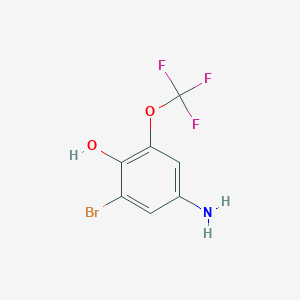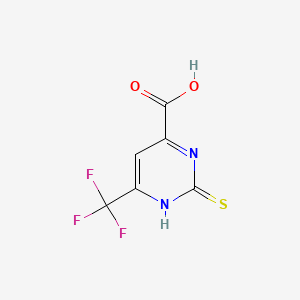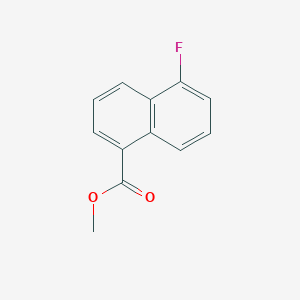
Fuc(a1-2)Gal(b1-4)keto-Fru
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fuc(a1-2)Gal(b1-4)keto-Fru is a complex carbohydrate structure, also known as a glycan. It consists of fucose (Fuc) linked to galactose (Gal) and fructose (Fru) through specific glycosidic bonds. This compound is part of a larger family of glycans that play crucial roles in various biological processes, including cell-cell recognition, signaling, and immune response.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fuc(a1-2)Gal(b1-4)keto-Fru can be achieved through chemoenzymatic methods. One approach involves the use of glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. For example, fucosyltransferase can be used to attach fucose to galactose, followed by the addition of fructose using fructosyltransferase .
Industrial Production Methods
Industrial production of such complex glycans often involves microbial fermentation processes. Genetically engineered bacteria or yeast can be used to produce the desired glycan structures. These microorganisms are cultured in bioreactors under controlled conditions, and the glycans are subsequently purified from the culture medium .
Análisis De Reacciones Químicas
Types of Reactions
Fuc(a1-2)Gal(b1-4)keto-Fru can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form aldehydes or carboxylic acids.
Reduction: The keto group in fructose can be reduced to form an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as amino or acetyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acylating agents like acetic anhydride for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the glycan structure .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of uronic acids, while reduction of the keto group can yield sugar alcohols .
Aplicaciones Científicas De Investigación
Fuc(a1-2)Gal(b1-4)keto-Fru has numerous applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.
Biology: It plays a role in cell-cell recognition and signaling, making it a valuable tool for studying cellular interactions.
Medicine: It is involved in the development of glycan-based therapeutics and diagnostics, particularly in the context of cancer and infectious diseases.
Industry: It is used in the production of glycoproteins and other glycan-containing biomolecules for various industrial applications
Mecanismo De Acción
The biological effects of Fuc(a1-2)Gal(b1-4)keto-Fru are mediated through its interactions with specific proteins, such as lectins. Lectins are carbohydrate-binding proteins that recognize and bind to specific glycan structures. This binding can trigger various cellular responses, including signal transduction, immune activation, and cell adhesion. The molecular targets and pathways involved in these processes are still being investigated, but they are known to play critical roles in health and disease .
Comparación Con Compuestos Similares
Fuc(a1-2)Gal(b1-4)keto-Fru is part of a larger family of fucosylated glycans, which include compounds like Lewis b and Lewis y antigens. These glycans share similar structural motifs but differ in the specific linkages and additional sugar moieties present. The uniqueness of this compound lies in its specific glycosidic bonds and the presence of the keto group in fructose, which can influence its biological activity and interactions with proteins .
Similar Compounds
Lewis b antigen: Fuc(a1-2)Gal(b1-3)[Fuc(a1-4)]GlcNAc
Lewis y antigen: Fuc(a1-2)Gal(b1-4)[Fuc(a1-3)]GlcNAc
Sialyl-Lewis x: Sia(a2-3)Gal(b1-4)[Fuc(a1-3)]GlcNAc
These compounds share structural similarities with this compound but have distinct biological roles and applications .
Propiedades
Fórmula molecular |
C18H32O15 |
|---|---|
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
(3S,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C18H32O15/c1-5-9(24)12(27)14(29)17(30-5)33-16-13(28)11(26)8(4-21)31-18(16)32-15(7(23)3-20)10(25)6(22)2-19/h5,7-21,23-29H,2-4H2,1H3/t5-,7+,8+,9+,10+,11-,12+,13-,14-,15+,16+,17-,18-/m0/s1 |
Clave InChI |
CZDSVDORQFTVAC-ZYWWVWFBSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(=O)CO)O)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B15292781.png)

![(Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B15292794.png)

![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292808.png)

![2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose](/img/structure/B15292813.png)

![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline](/img/structure/B15292819.png)



![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)
![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)
